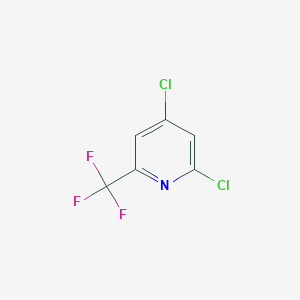
2,4-Dicloro-6-(trifluorometil)piridina
Descripción general
Descripción
2,4-Dichloro-6-(trifluoromethyl)pyridine is a chemical compound with the linear formula C6H2Cl2F3N . It is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2,4-Dichloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyridine is represented by the linear formula C6H2Cl2F3N . The InChI code for this compound is 1S/C6H2Cl2F3N/c7-3-1-4 (6 (9,10)11)12-5 (8)2-3/h1-2H .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 2,4-Dichloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
2,4-Dichloro-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 215.99 and a density of 1.505 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Industria Agroquímica
2,4-Dicloro-6-(trifluorometil)piridina: es un motivo estructural clave en los ingredientes agroquímicos activos. Sus derivados se utilizan principalmente para la protección de los cultivos contra las plagas. La introducción de Fluazifop-butilo, un derivado, marcó el comienzo de su uso en el mercado agroquímico. Desde entonces, se han desarrollado más de 20 nuevos agroquímicos que contienen este compuesto .
Industria Farmacéutica
En el sector farmacéutico, se han aprobado para el mercado varios productos que contienen la parte trifluorometilpiridina (TFMP). Esto incluye productos farmacéuticos y veterinarios. Además, muchos candidatos están actualmente en ensayos clínicos, destacando la importancia del compuesto en el desarrollo de fármacos .
Síntesis de Compuestos Orgánicos
El compuesto juega un papel crucial en la síntesis de compuestos orgánicos que contienen flúor. Las propiedades fisicoquímicas únicas que imparte el átomo de flúor lo convierten en un componente invaluable en el descubrimiento de nuevos productos químicos para diversas aplicaciones .
Desarrollo de Productos Químicos Fluorados
El desarrollo de productos químicos orgánicos fluorados es un área de investigación en crecimiento, siendo This compound un importante subgrupo. Estos compuestos son esenciales debido a sus efectos sobre las actividades biológicas y las propiedades físicas de los compuestos .
Reacciones en Fase Vapor
Este compuesto también se utiliza en reacciones en fase vapor debido a sus características únicas. La combinación del átomo de flúor y la parte piridina contribuye a sus actividades biológicas .
Materiales Funcionales
Los avances en materiales funcionales se han visto facilitados por el uso de compuestos orgánicos que contienen flúor. Se espera que los derivados de This compound encuentren nuevas aplicaciones en este campo en el futuro .
Desarrollo de Pesticidas
Más del 50% de los pesticidas introducidos en las últimas dos décadas son fluorados, con alrededor del 40% que contiene un grupo trifluorometilo. Esto destaca la importancia del compuesto en el desarrollo de nuevos pesticidas .
Investigación de Actividad Biológica
El compuesto se estudia por su actividad biológica, que se cree que se debe a la combinación única de las propiedades fisicoquímicas del átomo de flúor y las características de la parte piridina. Esta investigación es crucial para comprender cómo estos compuestos interactúan con los sistemas biológicos .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries, suggesting they interact with various biochemical pathways .
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting they have significant biological effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping away from open flames, hot surfaces, and sources of ignition .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-6-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the inhibition or activation of their catalytic activity, thereby affecting the metabolic pathways in which they are involved. Additionally, 2,4-Dichloro-6-(trifluoromethyl)pyridine can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
The effects of 2,4-Dichloro-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 2,4-Dichloro-6-(trifluoromethyl)pyridine can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, the compound can act as a competitive inhibitor, binding to the active site of an enzyme and preventing the substrate from accessing it . Additionally, 2,4-Dichloro-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2,4-Dichloro-6-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biochemical properties . These metabolites can have distinct effects on cellular processes, potentially leading to long-term changes in cell function. Additionally, the temporal effects of 2,4-Dichloro-6-(trifluoromethyl)pyridine can be influenced by factors such as the duration of exposure and the concentration of the compound .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that high doses of 2,4-Dichloro-6-(trifluoromethyl)pyridine can lead to symptoms such as headache, dizziness, and nausea . Additionally, the compound can affect the function of vital organs, such as the liver and kidneys, at high doses . The threshold effects observed in these studies highlight the importance of determining the appropriate dosage for safe and effective use of the compound in various applications .
Metabolic Pathways
2,4-Dichloro-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in the cell . Additionally, the interaction of 2,4-Dichloro-6-(trifluoromethyl)pyridine with metabolic enzymes can affect the activity of these enzymes, thereby modulating the metabolic processes in which they are involved .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(trifluoromethyl)pyridine within cells and tissues are critical factors that determine its biochemical effects . The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2,4-Dichloro-6-(trifluoromethyl)pyridine in specific tissues can influence its overall activity and function . Additionally, the compound’s distribution can be affected by factors such as its chemical properties and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(trifluoromethyl)pyridine plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of 2,4-Dichloro-6-(trifluoromethyl)pyridine is a key determinant of its biochemical effects and overall function .
Propiedades
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUMUZOLTXVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544220 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-02-6 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



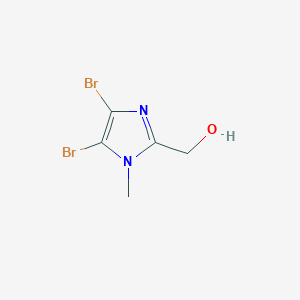
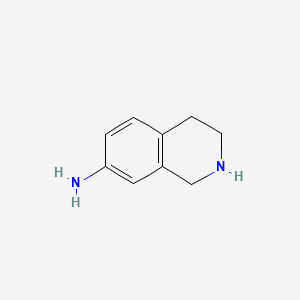
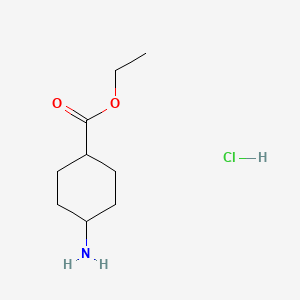
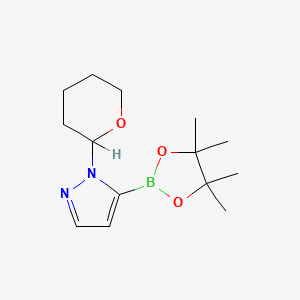
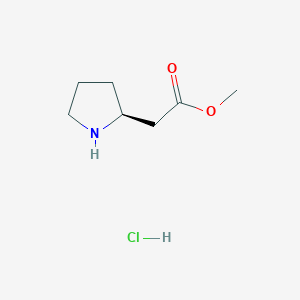
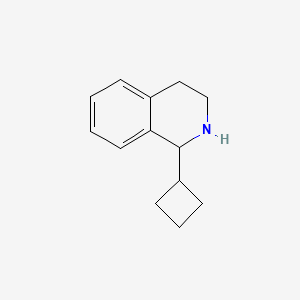
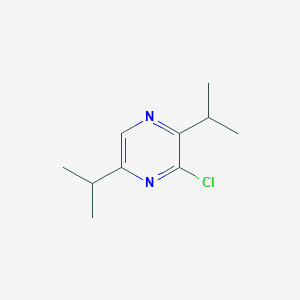

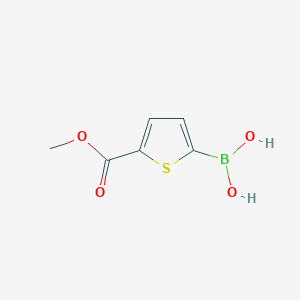


![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
